molecular formula C11H13N B043153 2,4,6-Trimethylphenylacetonitrile CAS No. 34688-71-6

2,4,6-Trimethylphenylacetonitrile

Cat. No. B043153
CAS RN: 34688-71-6
M. Wt: 159.23 g/mol
InChI Key: SDKQOGSGNPGPRN-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenylacetonitrile is a chemical compound of significant interest in organic chemistry due to its versatile applications in synthesis and its unique chemical and physical properties. Its structure comprises a phenyl ring substituted with trimethyl groups and an acetonitrile moiety, which makes it a valuable intermediate in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of related arylacetonitriles often involves the selective monomethylation of 2-arylacetonitrile using CO2, where trimethylamine-borane facilitates a six-electron reduction of CO2, yielding various 2-arylpropionitriles in good yields. This method showcases the utility of CO2 as a C1 building block in organic synthesis, demonstrating a green and efficient approach to arylacetonitrile derivatives (Zhang, Wang, & Xi, 2019).

Molecular Structure Analysis

Experimental and computational studies on the IR spectral and structural variations of (2,4,6-trimethylphenyl)acetonitrile to its carbanion form have revealed significant insights into its molecular structure. The conversion results in a notable frequency decrease and intensity increase of the cyano group stretching band, indicating substantial structural changes primarily at and next to the carbanionic center (Georgieva, Nedelchev, & Juchnovski, 2005).

Chemical Reactions and Properties

The reactivity of phenylacetonitriles, including derivatives similar to 2,4,6-trimethylphenylacetonitrile, has been extensively studied. For instance, the reaction with dimethyl acetylenedicarboxylate under basic conditions leads to the formation of complex derivatives, showcasing the compound's versatile reactivity in synthesizing heterocyclic compounds (Tominaga et al., 1997).

Physical Properties Analysis

Proton magnetic resonance studies of trimethylacetonitrile derivatives provide valuable insights into their physical properties. These studies highlight the dominant molecular motions within these compounds, such as the rotation of the methyl groups, which significantly influence their physical characteristics and behavior in various conditions (Saffar, Schultz, & Meyer, 1972).

Chemical Properties Analysis

Electrochemical studies have further elucidated the chemical properties of trimethylbenzoyl derivatives. These studies reveal the mechanisms of reduction at carbon and mercury cathodes in acetonitrile, providing a deeper understanding of the electrochemical behavior and reactivity of these compounds (Urove & Peters, 1994).

Scientific Research Applications

  • Drug Research : It's used in drug research to identify potential targets for new medicines, thereby expanding treatment options (Drews, 2000).

  • Synthesis of Chemical Compounds : This compound is instrumental in synthesizing 4-phenyl-1-buten-3-yne-1,1,2-tricarbonitriles and tricyanoacrylates, which have varied applications (Dulog et al., 1995). It's also used in creating octupolar molecules like 2,4,6-tris4-4-[N-ethyl-N-(2-hydroxyethyl)]amino-phenylazost (Wang Shi-min, 2011), and in the efficient synthesis of acetylide/trimetal/acetylide molecular wires (Berry et al., 2004).

  • Biological Sciences Research : The compound is used in creating trimethyl lock-based latent fluorophores for biological research, offering access to a variety of useful latent fluorophores (Chandran et al., 2005).

  • Pharmacology : 4-Phenyl-3-furoxancarbonitrile, derived from this compound, is an efficient activator of rat lung soluble guanylate cyclase, has high vasodilatory activity, and is a potent inhibitor of platelet aggregation (Medana et al., 1994).

  • Chemical Reactions and Synthesis : It reacts with various p-benzoquinones to produce dioxazole or isoxazoline derivatives (ShiraishiShinsaku et al., 1978), and is involved in the α-Methylation of 2-Arylacetonitrile (Zhang et al., 2019). Its reduction in acetonitrile can lead to various products, including 2,4,6-trimethylbenzyl alcohol (Urove & Peters, 1994).

  • Material Sciences : It's used in the manufacturing of drug-loaded tablets with specific extended-release profiles through Stereolithographic (SLA) 3D printing technology (Wang et al., 2016), and as a green corrosion inhibitor for mild steel in certain conditions (Verma et al., 2015).

properties

IUPAC Name

2-(2,4,6-trimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKQOGSGNPGPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188238
Record name 2,4,6-Trimethylphenylacetonitrile
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylphenylacetonitrile

CAS RN

34688-71-6
Record name 2,4,6-Trimethylbenzeneacetonitrile
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Record name 2,4,6-Trimethylphenylacetonitrile
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Record name 2,4,6-Trimethylphenylacetonitrile
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Record name 2,4,6-trimethylphenylacetonitrile
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Synthesis routes and methods I

Procedure details

66 g of sodium cyanide is refluxed in 100 mL water and 140 mL of ethanol with stirring, until a clear solution is formed. 136 g of 2-chloromethyl-1,3,5-trimethylbenzene is slowly added dropwise to this solution and the mixture is refluxed for 3 hours with stirring. It is diluted with 1 L of water and extracted three times with 200 mL of benzene. The combined organic phases are washed with water and the solvent is distilled off under reduced pressure. The residue is fractionally distilled. Yield: 92 g (72%); bp15: 145° C.-153° C.
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
136 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

8.0 g (0.06 mol) of aluminum chloride are first introduced into 40 ml of mesitylene at 0° C. 4.1 g (0.02 mol) of phenylsulfonyloxyacetonitrile are then added, and the reaction mixture is stirred at room temperature overnight. The crude product obtained after hydrolysis is chromatographed on silica gel using dichloromethane. 2.3 g (72.3% of theory) of 2,4,6-trimethylbenzyl cyanide are isolated.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Benington, RD Morin… - The Journal of Organic …, 1955 - ACS Publications
product couldbe isolated. Similar results were obtained when 3, 4, 5-trihy-droxy-/3-phenethylamine (VII) was subjected to oxidation under similar conditions. Solutions of III, VII, and 3, 4-…
Number of citations: 16 pubs.acs.org
C Wu, ER Decker, N Blok, H Bui, Q Chen… - Journal of medicinal …, 1999 - ACS Publications
We have previously disclosed the discovery of 2,4-disubstituted anilinothiophenesulfonamides with potent ET A -selective endothelin receptor antagonism and the subsequent …
Number of citations: 35 pubs.acs.org
HJ Harmon - 2008 - vtechworks.lib.vt.edu
The synthetic utility of nitrile-stabilized carbanions as reactive intermediates for selective carbon-carbon bond formation has prompted numerous studies toward characterization of the …
Number of citations: 0 vtechworks.lib.vt.edu
F BENINGTON, D MORIN - erowid.org
Trimethyl-and 2, 4, 6-triethyl-p-phenethylamine were obtained by chloromethylation of mesitylene and 1, 3, 5-triethylbenzene respectively to give the corresponding benzyl chlorides (2), …
Number of citations: 9 erowid.org
NP Buu‐Hoï, R Daudel - … des Travaux Chimiques des Pays‐Bas, 1946 - Wiley Online Library
Il est montré que la théorie de l'hyperconjugaison permet d'expliquer les règles de substitution expérimentalement trouvées, non seulement pour le noyau benzénique, mais également …
Number of citations: 2 onlinelibrary.wiley.com

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